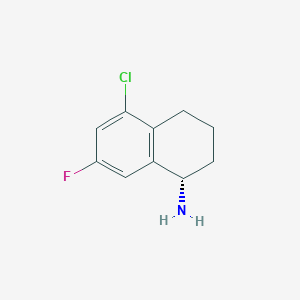

(S)-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Description

(S)-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine derivative of the tetrahydronaphthalene scaffold, featuring chlorine and fluorine substituents at positions 5 and 7, respectively. The compound is cataloged under CID 102419381 and is structurally related to pharmaceutical intermediates and bioactive molecules .

Properties

Molecular Formula |

C10H11ClFN |

|---|---|

Molecular Weight |

199.65 g/mol |

IUPAC Name |

(1S)-5-chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C10H11ClFN/c11-9-5-6(12)4-8-7(9)2-1-3-10(8)13/h4-5,10H,1-3,13H2/t10-/m0/s1 |

InChI Key |

GZQXDQBJQARTAR-JTQLQIEISA-N |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C(=CC(=C2)F)Cl)N |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC(=C2)F)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:

Starting Material: The synthesis begins with a naphthalene derivative.

Halogenation: Introduction of chlorine and fluorine atoms at specific positions on the naphthalene ring.

Reduction: Reduction of the naphthalene ring to form the tetrahydronaphthalene structure.

Chiral Resolution: Separation of the (S)-enantiomer from the racemic mixture using chiral chromatography or other resolution techniques.

Amination: Introduction of the amine group at the 1-position of the tetrahydronaphthalene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and reduction processes, followed by efficient chiral resolution techniques to obtain the desired (S)-enantiomer in high purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can further modify the tetrahydronaphthalene ring.

Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation Products: Various oxidized derivatives depending on the oxidizing agent and conditions.

Reduction Products: Further reduced forms of the tetrahydronaphthalene ring.

Substitution Products: Compounds with different functional groups replacing the halogen atoms.

Scientific Research Applications

(S)-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It is used in studies to understand the interaction of chiral amines with biological targets.

Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Functional Group Variations

The table below summarizes key structural analogs, emphasizing substituent positions, stereochemistry, and functional groups:

Key Observations :

- Substituent Position : The target compound’s 5-Cl,7-F arrangement contrasts with analogs like 5-F,7-OCH₃ and 5-Cl,6-F , which alter electronic and steric profiles. Position 6-fluorination (as in ) may reduce steric hindrance compared to 7-substitution.

- Halogen vs.

- Stereochemistry : The S-configuration in the target compound and its difluoro analog is critical for enantioselective interactions, as seen in chiral pharmaceuticals like sertraline .

Physicochemical and Pharmacological Comparisons

Solubility and Stability

- Hydrochloride Salts : The difluoro analog and sertraline exist as hydrochloride salts, improving aqueous solubility. The target compound’s free base form may require salt formation for enhanced bioavailability.

- Fluorine Impact : Fluorine at position 7 (target compound) increases metabolic stability compared to methoxy-substituted analogs , which are prone to oxidative demethylation.

Biological Activity

(S)-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound that exhibits significant potential in medicinal chemistry. Its unique structure, characterized by a tetrahydronaphthalene core with chlorine and fluorine substituents, positions it as a candidate for various biological applications. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C10H11ClFN

- Molecular Weight : 199.65 g/mol

- Chirality : The compound has a chiral center, leading to the existence of two enantiomers, with the (S)-enantiomer being of particular interest due to its biological activity .

(S)-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine's biological activity is primarily attributed to its interaction with various biological targets. Notably, it has been studied for its potential as an ATP synthase inhibitor against Mycobacterium tuberculosis (M.tb), which is crucial for developing new treatments for drug-resistant tuberculosis .

Structure-Activity Relationships (SAR)

Recent studies have focused on the SAR of tetrahydronaphthalene derivatives. The presence of halogen substituents such as chlorine and fluorine significantly influences the compound's binding affinity and selectivity towards specific receptors. For example:

| Compound Name | CAS Number | Key Differences |

|---|---|---|

| (S)-6-Fluoro-5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine | 1259945-07-7 | Different halogen positioning affecting activity |

| 5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | 907973-43-7 | Lacks chlorine substitution |

| (R)-5-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine | 1781677-37-9 | Enantiomeric difference impacting biological activity |

These variations highlight how structural modifications can lead to distinct biological profiles and therapeutic potentials .

Anti-Tubercular Activity

A study reported that tetrahydronaphthalene amides (THNAs), including derivatives of (S)-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine, exhibited potent inhibition against M.tb growth in vitro. Some compounds showed minimum inhibitory concentrations (MIC) less than 1 μg/mL . This finding underscores the potential of this compound class in addressing global health challenges posed by drug-resistant tuberculosis.

Serotonergic System Interaction

Another area of research involves the serotonergic system. Compounds similar to (S)-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine have been shown to interact with serotonin receptors. This interaction is crucial for understanding their role in neuropharmacology and potential applications in treating mood disorders .

Synthesis Pathways

The synthesis of (S)-5-Chloro-7-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves several key steps that allow for the introduction of halogen substituents. Common methods include:

- Halogenation Reactions : Introducing chlorine and fluorine through electrophilic aromatic substitution.

- Chiral Resolution : Employing chiral catalysts or reagents to obtain the desired enantiomer selectively.

These synthetic strategies are vital for exploring further modifications and derivatives that may enhance biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.